molecular formula C9H7N3S2 B062439 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide CAS No. 175205-52-4

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide

Cat. No.: B062439
CAS No.: 175205-52-4
M. Wt: 221.3 g/mol
InChI Key: CAKITRYMTNXHMC-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide is an organic compound with the molecular formula C9H7N3S2 It features a benzene ring substituted with a thiadiazole group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.

    Attachment to Benzene Ring: The thiadiazole ring is then attached to a benzene ring through a substitution reaction. This can be achieved by reacting the thiadiazole with a benzene derivative that has a suitable leaving group, such as a halide.

    Introduction of the Carbothioamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the carbothioamide group, potentially leading to the formation of amines or thiols.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The thiadiazole ring is known for its bioactivity, and derivatives of this compound have shown promise in inhibiting the growth of certain bacteria and fungi.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of dyes, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(1,2,3-Thiadiazol-4-yl)phenol: Similar structure but with a hydroxyl group instead of a carbothioamide group.

    4-(1,2,3-Thiadiazol-4-yl)benzoic acid: Contains a carboxylic acid group instead of a carbothioamide group.

    4-(1,2,3-Thiadiazol-4-yl)benzaldehyde: Features an aldehyde group in place of the carbothioamide group.

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide is unique due to the presence of both the thiadiazole ring and the carbothioamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds.

Properties

IUPAC Name

4-(thiadiazol-4-yl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKITRYMTNXHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSN=N2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372306
Record name 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-52-4
Record name 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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